1-(2h)-Phthalazinone

PARP inhibitor Cancer Drug Resistance

Standard phthalazinone cores lack target selectivity for advanced oncology research. Functionalized derivatives require reliable precursor access. - **Application**: Synthetic intermediate for PARP-1/HDAC-1 dual inhibitors (low nM potency) and topical PDE4 inhibitors. - **Key advantage**: Enables structure-activity studies for olaparib-resistant BRCA models. - **Supply**: High-purity material with batch-specific analytical data included.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B12366010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2h)-Phthalazinone
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2C(=CN=NC2=O)C=C1
InChIInChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5,7H
InChIKeyKGMZBPSGRCBSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2H)-Phthalazinone: Core Scaffold for PARP Inhibitors


1-(2H)-Phthalazinone, also referred to as phthalazin-1(2H)-one, is a heterobicyclic diaza compound that serves as a privileged pharmacophore in medicinal chemistry [1]. Its core structure is foundational to a broad array of synthetic derivatives with diverse biological activities, most notably as poly(ADP-ribose) polymerase (PARP) inhibitors [2]. While the unsubstituted core is often a synthetic intermediate rather than an end-use drug, its functionalized derivatives are central to several FDA-approved cancer therapeutics and are under active investigation for antimicrobial, anti-inflammatory, and antiviral applications .

1 Core scaffold for synthesizing PARP inhibitor derivatives
2 Biological activity depends on specific functionalization; not selective alone
3 Unsuitable as standalone chemical probe; use as building block

Functionalization Determines 1-(2H)-Phthalazinone Activity


The unsubstituted 1-(2H)-phthalazinone core is a versatile but non-selective scaffold. Its biological activity is highly dependent on specific substitutions that dictate target binding, potency, and selectivity [1]. For example, the core itself is a weak, non-selective PARP inhibitor, unsuitable as a chemical probe [2]. Direct substitution with a different heterocycle or a simple analog is not a viable procurement strategy because functionalization dramatically alters the compound's pharmacological profile. The evidence below demonstrates that specific derivatives, not the core itself, achieve the quantifiable, target-specific differentiation necessary for valid scientific comparisons against established drugs like olaparib, talazoparib, or hydroxyflutamide.

Unsubstituted core is a weak, non-selective PARP inhibitor; cannot substitute for functionalized derivatives in activity studies.

Simple analog substitution may not replicate derivative-specific potency, selectivity, or dual-target profiles.

Procurement must reference specific derivative characterization data; core-only sourcing does not guarantee target-specific outcomes.

Head-to-Head Evidence: 1-(2H)-Phthalazinone Derivatives


Overcoming PARP Inhibitor Resistance

In a direct comparison, the phthalazinone derivative YCH1899 demonstrated potent antiproliferation activity against olaparib- and talazoparib-resistant cancer cells, achieving IC50 values of 0.89 nM and 1.13 nM, respectively, where the parent drugs were ineffective [1]. This contrasts with the core phthalazinone, which is a non-selective PARP inhibitor [2]. Furthermore, compound 11c, another derivative, was a more potent PARP-1 inhibitor (IC50 = 97 nM) than the approved drug olaparib (IC50 = 139 nM) [3].

PARP Inhibitor Resistance
Head-to-head
YCH1899 IC50 0.89 nM (olaparib-resistant) / 1.13 nM (talazoparib-resistant). Parent drugs ineffective. Compound 11c PARP-1 IC50 97 nM vs olaparib 139 nM.
Supports resistance model research for PARP inhibitors.
In vitro resistant cell-line and enzymatic assays.
PARP inhibitor Cancer Drug Resistance

Dual PARP-1/HDAC-1 Inhibition

Phthalazinone derivatives can be engineered for dual inhibition. A series of compounds demonstrated potent PARP-1 inhibition with IC50 values below 0.2 nM, significantly more potent than olaparib [1]. Within this series, DLC-50 showed potent anti-proliferative activity against multiple breast cancer cell lines: MDA-MB-436 (IC50 = 0.30 μM), MDA-MB-231 (IC50 = 2.70 μM), and MCF-7 (IC50 = 2.41 μM) [1]. Another compound, DLC-49, exhibited dual inhibitory activity with IC50 values of 0.53 nM for PARP-1 and 17 nM for HDAC-1 [1].

Dual PARP-1/HDAC-1 Inhibition
Head-to-head
PARP-1 IC50 < 0.2 nM; HDAC-1 IC50 = 17 nM. Anti-proliferative in breast cancer cell lines (MDA-MB-436 IC50 0.30 μM).
Supports dual epigenetic and DNA repair modulation studies.
Enzymatic and cell proliferation assays.
PARP inhibitor HDAC inhibitor Breast Cancer

Androgen Receptor Antagonism vs Hydroxyflutamide

The 4-benzyl-1-(2H)-phthalazinone derivative, compound 11c, was identified as a potent nonsteroidal androgen receptor (AR) antagonist. It potently inhibited SC-3 cell proliferation (IC50 = 0.18 μM) and demonstrated high wild-type AR-binding affinity (IC50 = 10.9 μM) [1]. This binding affinity was reported as comparable to that of the clinically used AR antagonist, hydroxyflutamide [1].

AR Antagonism
Head-to-head
Compound 11c AR-binding IC50 10.9 μM, comparable to hydroxyflutamide; SC-3 cell proliferation IC50 0.18 μM.
Supports AR antagonist scaffold research; alternative to hydroxyflutamide.
In vitro AR-binding and cell proliferation assays.
Androgen Receptor Prostate Cancer Antagonist

Potent and Selective Dengue Virus Inhibition

A series of phthalazinone derivatives were optimized as dengue virus (DENV) inhibitors. The lead compound 14l displayed potent anti-DENV-2 activity with an IC50 value of 0.13 μM against viral RNA replication [1]. Crucially, it also exhibited a high selectivity index of 89.2, indicating low cytotoxicity relative to its antiviral potency [1]. This contrasts with many broad-spectrum antivirals that often have lower therapeutic windows.

DENV-2 Inhibition
Class-level
Compound 14l IC50 0.13 μM (viral RNA replication), selectivity index 89.2.
Reported anti-DENV-2 assay context; selectivity requires review.
Viral replication assay; cytotoxicity parallel assessment.
Antiviral Dengue Virus Selectivity

Topical PDE4 Inhibition

2-Substituted phthalazinone derivatives were synthesized and evaluated as PDE4 inhibitors [1]. The most potent compounds exhibited IC50 values in the subnanomolar range for PDE4 inhibition and suppressed TNF-α production in whole rat blood cells [1]. When administered topically, these compounds were effective in a mouse model of dermatitis, demonstrating a practical advantage over oral PDE4 inhibitors like roflumilast, which are associated with gastrointestinal side effects [1].

Topical PDE4 Inhibition
Class-level
Subnanomolar PDE4 IC50; effective in mouse dermatitis model via topical route.
Supports topical PDE4 inhibitor research; avoids systemic exposure context.
Mouse model; requires validation for translational relevance.
PDE4 inhibitor Anti-inflammatory Dermatitis

1-(2H)-Phthalazinone Derivatives: Research Applications


Overcoming PARP Inhibitor Resistance

Procure functionalized phthalazinone derivatives like YCH1899 for studies on BRCA-deficient cancers that have developed resistance to first-line PARP inhibitors such as olaparib and talazoparib. The evidence demonstrates potent activity in cell lines and xenograft models with acquired drug resistance [1].

Dual PARP/HDAC Inhibition Studies

Select phthalazinone derivatives with dual PARP-1 and HDAC-1 inhibitory activity for research into synergistic epigenetic and DNA damage response therapies. Compounds from the DLC series have shown low nanomolar potency against both targets, a profile not achievable with standard single-agent PARP inhibitors [1].

Topical Anti-Inflammatory Drug Development

Utilize 2-substituted phthalazinone derivatives for the development of topical PDE4 inhibitors for dermatological conditions like atopic dermatitis. This approach leverages subnanomolar in vitro potency and avoids the systemic side effects of oral PDE4 inhibitors [1].

Nonsteroidal Androgen Receptor Antagonist Discovery

Employ 4-benzyl-1-(2H)-phthalazinone scaffolds as a starting point for novel AR antagonists. Compound 11c's comparable binding affinity to hydroxyflutamide validates this scaffold for developing alternative prostate cancer therapeutics [1].

Application
Selection Property
Validation Focus
PARP Inhibitor Resistance Studies
Functionalization-dependent PARP1 activity
Resistant cell-line model response assessment
Dual PARP/HDAC Inhibition Research
Dual-target (PARP/HDAC) scaffold
Synergistic pathway inhibition endpoint evaluation
Topical PDE4 Inhibition Research
Topical formulation applicability
Dermatitis model endpoint and local exposure monitoring
AR Antagonist Discovery
AR-binding pharmacophore
AR pathway antagonism in prostate cancer cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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